molecular formula C12H18N2O3S B7556778 N-methyl-4-(oxan-4-ylamino)benzenesulfonamide

N-methyl-4-(oxan-4-ylamino)benzenesulfonamide

Cat. No. B7556778
M. Wt: 270.35 g/mol
InChI Key: FFYJIUGISHEUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-(oxan-4-ylamino)benzenesulfonamide, also known as MOA-728, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of N-methyl-4-(oxan-4-ylamino)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the biosynthesis of important cellular components such as nucleic acids and proteins.
Biochemical and Physiological Effects:
N-methyl-4-(oxan-4-ylamino)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cellular processes. It has also been shown to possess anti-inflammatory properties by reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-methyl-4-(oxan-4-ylamino)benzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various animal models. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of N-methyl-4-(oxan-4-ylamino)benzenesulfonamide. It may be further studied for its potential applications as an antimicrobial agent and anti-inflammatory agent. It may also be studied for its potential use in the treatment of various diseases such as cancer and autoimmune disorders. Further research is needed to fully understand the mechanism of action of N-methyl-4-(oxan-4-ylamino)benzenesulfonamide and its potential therapeutic applications.
In conclusion, N-methyl-4-(oxan-4-ylamino)benzenesulfonamide is a chemical compound that has shown promising results in various scientific research studies. Its potential applications as an antimicrobial and anti-inflammatory agent make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-methyl-4-(oxan-4-ylamino)benzenesulfonamide can be achieved through a multi-step process that involves the reaction of 4-nitrobenzenesulfonamide with oxane and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after N-methylation of the amine group.

Scientific Research Applications

N-methyl-4-(oxan-4-ylamino)benzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess antimicrobial properties and has been tested against various strains of bacteria and fungi. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in various animal models.

properties

IUPAC Name

N-methyl-4-(oxan-4-ylamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-13-18(15,16)12-4-2-10(3-5-12)14-11-6-8-17-9-7-11/h2-5,11,13-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYJIUGISHEUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(oxan-4-ylamino)benzenesulfonamide

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